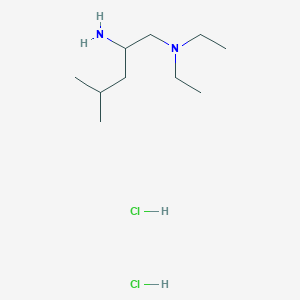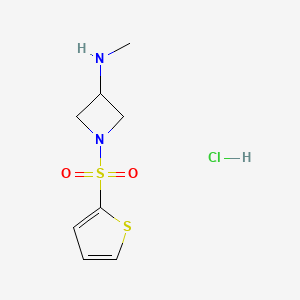
2-amino-N,N-diéthylthiazole-5-sulfonamide
Vue d'ensemble
Description
Applications De Recherche Scientifique
Agent anticancéreux
Le squelette du 2-aminothiazole est une partie fondamentale de certains médicaments anticancéreux utilisés en clinique, tels que le dasatinib et l'alpelisib . Différents analogues du 2-aminothiazole ont montré une activité inhibitrice nanomolaire puissante et sélective contre un large éventail de lignées cellulaires cancéreuses humaines, telles que le sein, la leucémie, le poumon, le côlon, le SNC, le mélanome, l'ovaire, le rein et la prostate .
Antioxydant
Le squelette du 2-aminothiazole possède plusieurs activités biologiques, notamment celle d'agir comme antioxydant . Les antioxydants sont des substances qui peuvent prévenir ou ralentir les dommages causés aux cellules par les radicaux libres, des molécules instables que l'organisme produit en réaction aux pressions environnementales et autres.
Agent antimicrobien
Il a été rapporté que les composés à base de 2-aminothiazole présentent des propriétés antimicrobiennes . Ils peuvent être utilisés pour lutter contre diverses infections bactériennes et fongiques.
Agent anti-inflammatoire
Il a été constaté que les dérivés du 2-aminothiazole possèdent des activités anti-inflammatoires . Ils peuvent être utilisés dans le traitement des maladies causées par une réponse immunitaire excessive, telles que les allergies, l'asthme, les maladies auto-immunes et la septicémie.
Agent antiviral
Une enquête bibliographique a révélé que les dérivés du 2-aminothiazole représentent une classe de système cyclique hétérocyclique qui possède des activités antivirales . Ils peuvent être utilisés dans le traitement de diverses infections virales.
Anticonvulsivant
Il a été rapporté que les dérivés du 2-aminothiazole présentent des activités anticonvulsivantes . Ils peuvent être utilisés dans le traitement des crises d'épilepsie.
Agent antidiabétique
Il a été rapporté que les dérivés du 2-aminothiazole présentent des activités antidiabétiques . Ils peuvent être utilisés dans le traitement du diabète en abaissant les taux de sucre dans le sang.
Agent antihypertenseur
Il a été rapporté que les dérivés du 2-aminothiazole présentent des activités antihypertensives . Ils peuvent être utilisés dans le traitement de l'hypertension artérielle (pression artérielle élevée).
Mécanisme D'action
Target of Action
2-amino-N,N-diethylthiazole-5-sulfonamide has been found to have potent and selective inhibitory activity against a wide range of human cancerous cell lines . The compound’s primary targets include Bcr-Abl and histone deacetylase (HDAC) . Bcr-Abl is a protein that is overactive in many types of cancer, leading to uncontrolled cell growth. HDAC is an enzyme that regulates gene expression and its inhibition can lead to the death of cancer cells .
Mode of Action
The compound interacts with its targets by inhibiting their activity. The inhibition of Bcr-Abl and HDAC leads to a decrease in the proliferation of cancer cells . The presence of N-methylamino at the 2-position of thiazole remarkably improved antiproliferative effects against certain cancer cells .
Biochemical Pathways
The inhibition of Bcr-Abl and HDAC by 2-amino-N,N-diethylthiazole-5-sulfonamide affects multiple biochemical pathways. Bcr-Abl is involved in several signaling pathways that control cell growth and survival. Its inhibition can lead to the death of cancer cells . HDACs are involved in the regulation of gene expression, and their inhibition can lead to changes in the expression of genes that control cell growth and survival .
Result of Action
The inhibition of Bcr-Abl and HDAC by 2-amino-N,N-diethylthiazole-5-sulfonamide leads to a decrease in the proliferation of cancer cells . This can result in the shrinkage of tumors and a decrease in the symptoms of cancer.
Analyse Biochimique
Biochemical Properties
2-Amino-N,N-diethylthiazole-5-sulfonamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including histone deacetylases (HDACs) and kinases. These interactions are crucial for its inhibitory activity against cancer cell lines . The compound’s ability to inhibit HDACs and kinases suggests its potential as a dual inhibitor, which can be beneficial in cancer therapy by preventing the proliferation of cancer cells .
Cellular Effects
2-Amino-N,N-diethylthiazole-5-sulfonamide has been shown to exert significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its inhibitory action on HDACs leads to changes in gene expression, which can result in the suppression of cancer cell growth . Additionally, the compound’s interaction with kinases affects cell signaling pathways, further contributing to its anticancer properties .
Molecular Mechanism
At the molecular level, 2-Amino-N,N-diethylthiazole-5-sulfonamide exerts its effects through binding interactions with biomolecules. It inhibits HDACs by binding to their active sites, preventing the deacetylation of histones and leading to changes in chromatin structure and gene expression . The compound also interacts with kinases, inhibiting their activity and disrupting cell signaling pathways that are essential for cancer cell proliferation . These molecular interactions highlight the compound’s potential as a therapeutic agent in cancer treatment.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Amino-N,N-diethylthiazole-5-sulfonamide have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, maintaining its inhibitory activity against HDACs and kinases . Prolonged exposure to certain environmental factors may lead to its degradation, reducing its efficacy .
Dosage Effects in Animal Models
The effects of 2-Amino-N,N-diethylthiazole-5-sulfonamide vary with different dosages in animal models. At lower doses, the compound exhibits significant anticancer activity with minimal toxic effects . At higher doses, toxic or adverse effects may be observed, including potential damage to normal cells and tissues . These findings underscore the importance of determining the optimal dosage for therapeutic applications to maximize efficacy while minimizing toxicity.
Metabolic Pathways
2-Amino-N,N-diethylthiazole-5-sulfonamide is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism and clearance from the body . The compound’s metabolism may affect metabolic flux and metabolite levels, influencing its overall pharmacokinetic and pharmacodynamic properties . Understanding these metabolic pathways is crucial for optimizing the compound’s therapeutic potential.
Transport and Distribution
The transport and distribution of 2-Amino-N,N-diethylthiazole-5-sulfonamide within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in target tissues, influencing its therapeutic efficacy . The compound’s ability to cross cellular membranes and reach its target sites is essential for its biological activity.
Subcellular Localization
2-Amino-N,N-diethylthiazole-5-sulfonamide exhibits specific subcellular localization, which affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This subcellular localization is crucial for its interaction with HDACs and kinases, enabling it to exert its inhibitory effects on these biomolecules .
Propriétés
IUPAC Name |
2-amino-N,N-diethyl-1,3-thiazole-5-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O2S2/c1-3-10(4-2)14(11,12)6-5-9-7(8)13-6/h5H,3-4H2,1-2H3,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGMDCGHVFVECRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CN=C(S1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



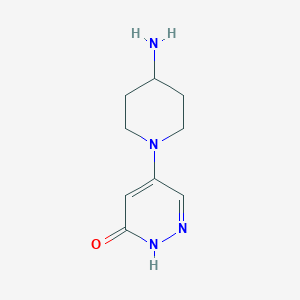
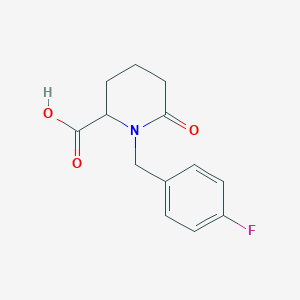
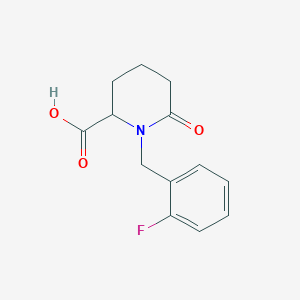

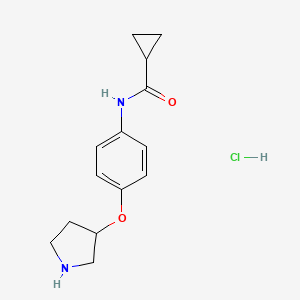
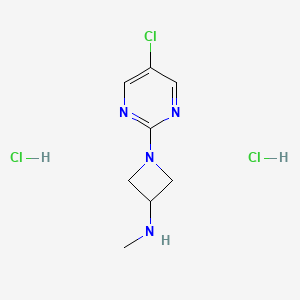
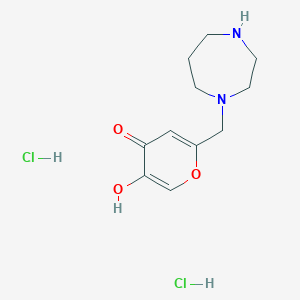
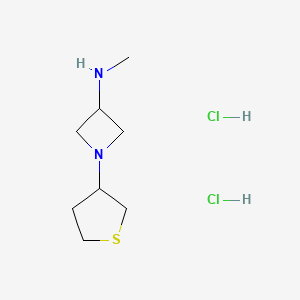

![{1-[2-(3,4-Dimethoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetic acid](/img/structure/B1473149.png)

